molecular formula C10H12N2 B1318343 2-(1H-Indol-5-yl)ethanamine CAS No. 21005-60-7

2-(1H-Indol-5-yl)ethanamine

Cat. No.: B1318343
CAS No.: 21005-60-7
M. Wt: 160.22 g/mol
InChI Key: ALEWOQWOFUSKHR-UHFFFAOYSA-N
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Description

“2-(1H-Indol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H12N2 . It is part of the class of organic compounds known as indoles .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research . For instance, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .


Molecular Structure Analysis

The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 308.3±25.0 °C at 760 mmHg, and a flash point of 140.3±23.2 °C . It also has a molar refractivity of 49.4±0.5 cm3 .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antibacterial and Antifungal Activities : Novel derivatives of 2-(1H-Indol-3-yl)ethanamine have been synthesized and demonstrated significant antibacterial and antifungal activities, showing potential as antimicrobial agents (Rajeswari & Santhi, 2019).

Synthesis and Modification for Medicinal Chemistry

  • Synthesis for Medicinal Applications : Efficient synthesis methods have been developed for 2-(1H-Indol-3-yl)ethanamine derivatives, contributing to the exploration of new compounds in medicinal chemistry, with specific applications in creating anti-inflammatory agents (Rehman, Saini, & Kumar, 2022).

Safety and Hazards

The safety and hazards associated with “2-(1H-Indol-5-yl)ethanamine” include acute toxicity when ingested, eye damage, skin irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2-(1H-Indol-5-yl)ethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction inhibits the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, this compound can interact with serotonin receptors, influencing neurotransmission and mood regulation .

Cellular Effects

The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving serotonin and other neurotransmitters. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin receptors, leading to changes in receptor conformation and subsequent signal transduction . This binding can result in either activation or inhibition of downstream signaling pathways, depending on the receptor subtype. Additionally, this compound can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and enhancing their signaling effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered receptor sensitivity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it can enhance neurotransmission and improve mood and cognitive function . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dose is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into indole-3-acetaldehyde . This metabolite can further undergo oxidation to form indole-3-acetic acid, a compound involved in various physiological processes . The interaction with monoamine oxidase and other enzymes affects metabolic flux and the levels of related metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as the serotonin transporter . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is primarily found in the cytoplasm but can also localize to other organelles, such as mitochondria and the nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

Properties

IUPAC Name

2-(1H-indol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEWOQWOFUSKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589401
Record name 2-(1H-Indol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21005-60-7
Record name 2-(1H-Indol-5-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-indol-5-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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